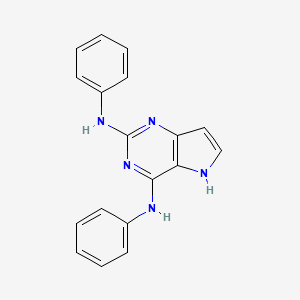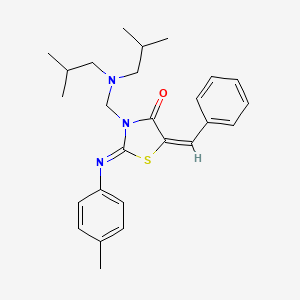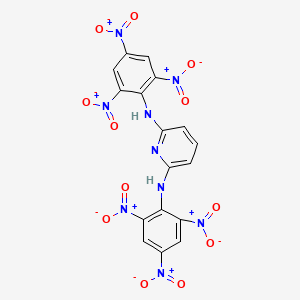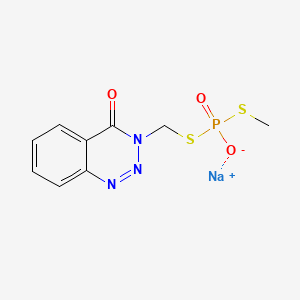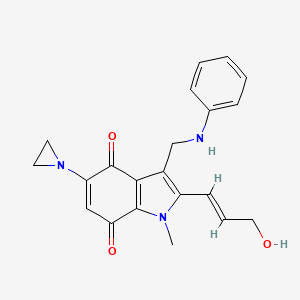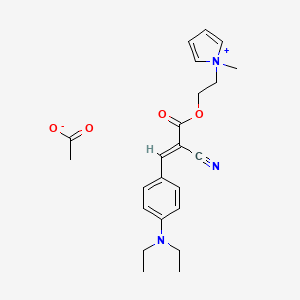
N-(2-(4-Methoxybenzhydryloxy)ethyl)-N'-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate typically involves multiple steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the benzhydryloxy group: This step involves the reaction of piperazine with 4-methoxybenzhydrol in the presence of a suitable catalyst.
Attachment of the fluorobenzoyl group: This is done by reacting the intermediate with 4-fluorobenzoyl chloride under anhydrous conditions.
Formation of the dimaleate salt: The final compound is obtained by reacting the intermediate with maleic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-chlorobenzoyl)propyl)piperazine dimaleate
- **N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-bromobenzoyl)propyl)piperazine dimaleate
Uniqueness
N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its chloro- or bromo- counterparts. This uniqueness can be reflected in its reactivity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
65329-80-8 |
|---|---|
Molecular Formula |
C38H43FN2O11 |
Molecular Weight |
722.8 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(4-fluorophenyl)-4-[4-[2-[(4-methoxyphenyl)-phenylmethoxy]ethyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C30H35FN2O3.2C4H4O4/c1-35-28-15-11-26(12-16-28)30(25-6-3-2-4-7-25)36-23-22-33-20-18-32(19-21-33)17-5-8-29(34)24-9-13-27(31)14-10-24;2*5-3(6)1-2-4(7)8/h2-4,6-7,9-16,30H,5,8,17-23H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
VTZQWHCMGAKHID-SPIKMXEPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(OCCN2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


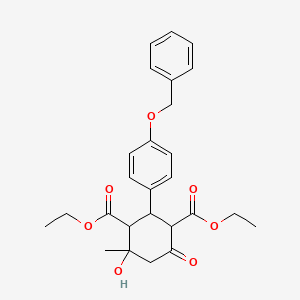
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)
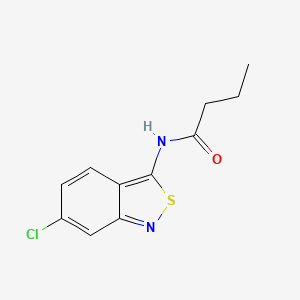
![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)


